3-Hydroxypent-4-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

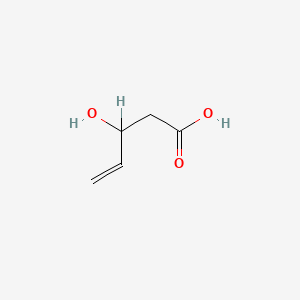

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxypent-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2,4,6H,1,3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINRQBNLOBQURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959835 | |

| Record name | 3-Hydroxypent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38996-03-1 | |

| Record name | 3-Hydroxy-4-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038996031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Hydroxypent-4-enoic Acid: A Technical Guide to its Putative Biosynthesis and Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of 3-hydroxypent-4-enoic acid, a short-chain unsaturated hydroxy fatty acid. While direct evidence for its widespread natural occurrence and dedicated biosynthetic pathways is limited in publicly accessible scientific literature, this document extrapolates from established principles of microbial metabolism, particularly polyketide biosynthesis, to propose a theoretical framework for its formation. Furthermore, it outlines comprehensive experimental protocols for the detection, isolation, and characterization of this and similar short-chain hydroxy acids from biological sources.

Natural Occurrence

Currently, there is a notable scarcity of documented evidence pinpointing specific natural sources of this compound. Scientific literature does not prominently feature its isolation from plants, fungi, or bacteria. However, the presence of structurally related compounds in nature suggests potential, yet undiscovered, biological roles. For instance, the isomeric compound, 2-hydroxypent-4-enoic acid, has been reported to be extractable from tobacco roots and certain fungi. Additionally, various other short-chain hydroxy acids are known metabolites in a wide range of microorganisms, often serving as intermediates in primary and secondary metabolism.

The lack of extensive reports on this compound as a final product could indicate that it primarily exists as a transient intermediate within a larger biosynthetic pathway, being rapidly converted to subsequent molecules.

Table 1: Quantitative Data on the Natural Occurrence of Structurally Similar Short-Chain Hydroxy Acids

| Compound | Natural Source(s) | Concentration Range | Analytical Method | Reference |

| 2-Hydroxypent-4-enoic acid | Tobacco roots, Fungi | Data not available | Not specified | Generic Chemical Supplier Information |

| 3-Hydroxypropionic acid | Various bacteria (e.g., E. coli, K. pneumoniae) | g/L scale in engineered strains | HPLC, GC-MS | [1] |

| 3-Hydroxybutyric acid | Various bacteria, mammals | µM to mM range | GC-MS, LC-MS | General biochemical literature |

Note: This table highlights the availability of quantitative data for similar compounds, underscoring the type of information that would be valuable for this compound.

Putative Biosynthesis: A Polyketide Synthase Model

Based on its chemical structure, a plausible biosynthetic origin for this compound is through the action of a Type I Polyketide Synthase (PKS). PKSs are large, multi-domain enzymes that build complex carbon chains from simple acyl-CoA precursors. The formation of this compound can be hypothetically initiated from an acetyl-CoA starter unit and one round of extension with a malonyl-CoA extender unit.

The key steps in this proposed pathway are:

-

Loading: An Acyltransferase (AT) domain loads an acetyl-CoA starter unit onto the Acyl Carrier Protein (ACP).

-

Condensation: The Ketosynthase (KS) domain catalyzes the Claisen condensation of the ACP-bound acetate with a malonyl-CoA extender unit, forming a β-ketoacyl-ACP intermediate.

-

Reduction: A Ketoreductase (KR) domain reduces the β-keto group to a hydroxyl group, yielding 3-hydroxybutyryl-ACP.

-

Dehydration and Release (Hypothetical Branch): In a deviation from typical fatty acid synthesis, a specialized Dehydratase (DH) domain could introduce a double bond between C4 and C5. Subsequent hydrolysis by a Thioesterase (TE) domain would then release this compound.

Below is a DOT language script for a Graphviz diagram illustrating this hypothetical biosynthetic pathway.

Caption: Hypothetical Biosynthesis of this compound via a Polyketide Synthase Module.

Experimental Protocols

The following section details generalized methodologies for the identification and quantification of this compound and similar short-chain hydroxy acids from microbial cultures.

Sample Preparation and Extraction

Objective: To extract short-chain hydroxy acids from microbial fermentation broth.

Materials:

-

Microbial culture broth

-

Centrifuge

-

Supernatant collection tubes

-

Internal standards (e.g., isotopically labeled short-chain fatty acids)

-

Ethyl acetate or other suitable organic solvent

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen evaporator

-

Vials for final sample storage

Protocol:

-

Harvest the microbial culture by centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the extracellular metabolites.

-

Spike the supernatant with a known concentration of an appropriate internal standard.

-

Acidify the supernatant to a pH of approximately 2-3 with hydrochloric acid to protonate the carboxylic acids.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Vortex vigorously for 2 minutes and allow the phases to separate.

-

Collect the organic (upper) phase. Repeat the extraction on the aqueous phase two more times, pooling the organic extracts.

-

Dry the pooled organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator or under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Derivatization for GC-MS Analysis

Objective: To increase the volatility and improve the chromatographic properties of the hydroxy acids for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Materials:

-

Dried sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Heating block or oven

-

GC-MS vials with inserts

Protocol:

-

To the dried sample extract in a GC-MS vial, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Seal the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.

-

Cool the vial to room temperature before injection into the GC-MS system.

Quantification by LC-MS/MS

Objective: To quantify the concentration of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

LC Conditions (Example):

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions (Example for a Triple Quadrupole):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM):

-

Parent Ion (Q1): m/z corresponding to the deprotonated molecule [M-H]⁻ of this compound.

-

Fragment Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation (CID).

-

-

Optimize cone voltage and collision energy for the specific analyte.

Workflow Diagram:

Caption: General Experimental Workflow for the Analysis of Short-Chain Hydroxy Acids.

Conclusion

While this compound remains an enigmatic molecule with limited direct evidence of its natural production, its chemical structure strongly suggests a plausible origin from polyketide biosynthetic pathways. The methodologies outlined in this guide provide a robust framework for researchers to investigate the presence of this and other short-chain hydroxy acids in various biological systems. Further exploration into the metabolomes of diverse microorganisms, particularly those known for producing polyketides, may yet reveal the natural sources and specific biosynthetic machinery responsible for the formation of this compound. Such discoveries could unveil novel biochemical pathways and provide new molecular scaffolds for drug development and other biotechnological applications.

References

An In-depth Technical Guide to 3-Hydroxypent-4-enoic Acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxypent-4-enoic acid, a molecule of interest in organic synthesis and potentially in pharmaceutical research. This document details its chemical properties, a laboratory-scale synthesis protocol, and an exploration of its known and potential biological significance, tailored for researchers, scientists, and professionals in drug development.

Introduction

This compound is an unsaturated hydroxy fatty acid with the chemical formula C₅H₈O₃. Its structure, featuring both a hydroxyl and a carboxylic acid functional group along with a terminal double bond, makes it a versatile chiral building block in organic synthesis. While information on its natural occurrence and specific biological roles is limited in current scientific literature, its structural motifs are present in various biologically active molecules, suggesting potential applications in medicinal chemistry and drug design. This guide aims to consolidate the available technical information on this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | [1][2][3] |

| Molecular Weight | 116.12 g/mol | [1][2][3] |

| CAS Number | 81357-28-0, 38996-03-1 | [2][3] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C=CC(CC(=O)O)O | [1] |

| InChI Key | AINRQBNLOBQURT-UHFFFAOYSA-N | [2] |

| Appearance | Not specified (likely an oil or low-melting solid) | |

| Solubility | Not specified (expected to be soluble in polar organic solvents and aqueous bases) |

Synthesis of this compound

While a direct protocol for the synthesis of this compound is not extensively documented, a reliable method can be adapted from the synthesis of its tert-butyl ester. The following two-step procedure outlines a practical approach for its laboratory preparation.

Experimental Workflow

The synthesis involves an initial aldol reaction to form the protected ester, followed by a deprotection step to yield the final carboxylic acid.

Step 1: Synthesis of tert-Butyl 3-hydroxypent-4-enoate

This step involves the formation of a lithium enolate from tert-butyl acetate, which then reacts with acrolein in an aldol addition.

Materials:

-

n-Butyllithium (n-BuLi) in hexanes

-

Diisopropylamine

-

Anhydrous tetrahydrofuran (THF)

-

tert-Butyl acetate

-

Acrolein

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise. Stir the resulting solution for 30 minutes to form lithium diisopropylamide (LDA).

-

Slowly add tert-butyl acetate (1.0 equivalent) to the LDA solution at -78 °C and stir for 1 hour to generate the lithium enolate.

-

Add acrolein (1.0 equivalent) dropwise to the reaction mixture at -78 °C. Stir for 1 hour at this temperature, then allow the reaction to warm to room temperature over 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with CH₂Cl₂ (3 x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl 3-hydroxypent-4-enoate.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Hydrolysis to this compound

The tert-butyl protecting group is removed under acidic conditions to afford the desired carboxylic acid.

Materials:

-

tert-Butyl 3-hydroxypent-4-enoate

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the purified tert-butyl 3-hydroxypent-4-enoate (1.0 equivalent) in DCM.

-

Add trifluoroacetic acid (excess, e.g., 5-10 equivalents) to the solution at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure to yield this compound. Further purification may be achieved by chromatography if necessary.

Biological Significance and Potential Applications

Currently, there is a notable lack of specific information in the scientific literature regarding the natural occurrence, isolation from natural sources, and defined biological signaling pathways of this compound. Much of the available biological data relates to its isomer, 2-hydroxypent-4-enoic acid, which has been reported to exhibit antimicrobial and antiproliferative activities.

Despite the limited direct biological data, the structural features of this compound make it a molecule of interest for drug development. As a chiral γ-hydroxyalkenoic acid, it can serve as a precursor for the synthesis of various complex molecules, including:

-

Statins and other lipid-lowering agents: The 3-hydroxy acid moiety is a key pharmacophore in many HMG-CoA reductase inhibitors.

-

Lactones: Intramolecular cyclization can lead to the formation of unsaturated γ-lactones, which are structural motifs in numerous natural products with diverse biological activities.

-

Chiral building blocks: The stereocenters and functional groups allow for its use in the asymmetric synthesis of complex drug candidates.

The potential for this molecule to be a metabolic intermediate or a signaling molecule in biological systems cannot be ruled out and warrants further investigation.

Future Directions

The lack of comprehensive biological data on this compound presents an opportunity for future research. Key areas for investigation include:

-

Screening for Natural Occurrence: Investigating microbial, plant, and marine extracts for the presence of this compound.

-

Biological Activity Screening: Evaluating the compound and its derivatives in a wide range of biological assays, including antimicrobial, anticancer, and enzyme inhibition screens.

-

Metabolomic Studies: Exploring its potential role as an endogenous metabolite in various organisms.

-

Development of Stereoselective Syntheses: Optimizing synthetic routes to access enantiomerically pure forms of the molecule for stereospecific biological evaluation.

Conclusion

This compound is a structurally intriguing molecule with significant potential as a building block in synthetic and medicinal chemistry. While its discovery and biological roles are not well-defined in the current literature, this guide provides a solid foundation of its chemical properties and a viable synthetic route. Further research into its natural occurrence and biological activities is essential to unlock its full potential for researchers and drug development professionals.

References

A Comprehensive Technical Guide to the Spectroscopic Data of 3-Hydroxypent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-hydroxypent-4-enoic acid and its immediate precursor, tert-butyl 3-hydroxypent-4-enoate. Due to the limited availability of direct experimental spectra for the free acid, this document presents a detailed analysis of the spectroscopic data for the stable tert-butyl ester, followed by a discussion of the expected spectral changes upon hydrolysis to the target carboxylic acid. This approach provides a robust framework for the identification and characterization of this compound in a research and development setting.

Synthesis and Characterization Workflow

The following diagram illustrates the synthetic pathway from commercially available starting materials to this compound, including the key stages of synthesis, purification, and spectroscopic analysis.

Caption: Synthetic and analytical workflow for this compound.

Experimental Protocols

Synthesis of tert-Butyl 3-hydroxypent-4-enoate

This protocol is adapted from a literature procedure.

-

Preparation of Lithium Diisopropylamide (LDA): A solution of n-butyllithium in hexanes is added to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

-

Enolate Formation: tert-Butyl acetate is added dropwise to the LDA solution at -78 °C and stirred for 1 hour to form the lithium enolate.

-

Aldol Addition: Freshly distilled acrolein is added to the reaction mixture at -78 °C. The reaction is stirred for 1 hour at -78 °C and then allowed to warm to room temperature over 1 hour.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield tert-butyl 3-hydroxypent-4-enoate as a colorless oil.

Hydrolysis of tert-Butyl 3-hydroxypent-4-enoate to this compound

A general procedure for the acid-catalyzed hydrolysis of tert-butyl esters is as follows:

-

Reaction Setup: The tert-butyl 3-hydroxypent-4-enoate is dissolved in a suitable organic solvent such as dichloromethane or a mixture of toluene and water.

-

Acid Catalyst: A strong acid, such as trifluoroacetic acid (TFA), formic acid, or p-toluenesulfonic acid, is added to the solution.[1] The reaction can also be facilitated by using silica gel under reflux conditions in toluene.[2]

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Isolation: The reaction mixture is concentrated to remove the volatile acid and solvent. The residue is then purified, if necessary, by chromatography or recrystallization to yield this compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates.

-

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, typically with an electrospray ionization (ESI) source for high-resolution mass data (HRMS) or a gas chromatograph with a mass selective detector (GC-MS) for volatile compounds.

Spectroscopic Data

tert-Butyl 3-hydroxypent-4-enoate

The following tables summarize the experimental spectroscopic data for the precursor, tert-butyl 3-hydroxypent-4-enoate.

Table 1: ¹H NMR Data for tert-Butyl 3-hydroxypent-4-enoate (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 5.88 | dddd | 17.2, 10.5, 5.5, 1.1 | 1H | H-4 |

| 5.32 | ddd | 17.3, 2.6, 1.3 | 1H | H-5a (trans) |

| 5.15 | ddd | 10.5, 2.6, 1.3 | 1H | H-5b (cis) |

| 4.49 | m | 1H | H-3 | |

| 3.19 | d | 4.5 | 1H | -OH |

| 2.52 | ddd | 16.3, 1.9, 1.3 | 1H | H-2a |

| 2.44 | ddd | 16.2, 8.3, 1.2 | 1H | H-2b |

| 1.47 | s | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Data for tert-Butyl 3-hydroxypent-4-enoate (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 171.8 | C-1 (C=O) |

| 138.9 | C-4 (=CH) |

| 115.2 | C-5 (=CH₂) |

| 81.5 | -C(CH₃)₃ |

| 69.1 | C-3 (-CHOH) |

| 42.1 | C-2 (-CH₂) |

| 28.1 | -C(CH₃)₃ |

Table 3: IR and MS Data for tert-Butyl 3-hydroxypent-4-enoate

| Technique | Key Signals |

| IR (thin film, cm⁻¹) | 3420 (O-H stretch, broad), 2979, 2933 (C-H stretch), 1708 (C=O stretch) |

| HRMS (ESI+) | m/z calculated for C₉H₁₆O₃Na⁺: 195.0997, found: 195.0994 |

This compound (Predicted Data)

Table 4: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Change from Ester |

| ~10-12 | br s | -COOH | Appearance of the acidic proton, typically broad and downfield. |

| ~5.9 | m | H-4 | Minimal change expected. |

| ~5.3 | m | H-5a | Minimal change expected. |

| ~5.2 | m | H-5b | Minimal change expected. |

| ~4.5 | m | H-3 | Minimal change expected. |

| ~2.6 | m | H-2 | Slight downfield shift due to the proximity of the more electron-withdrawing carboxylic acid group compared to the ester. |

| Disappearance of 1.47 ppm signal | - | -C(CH₃)₃ | Loss of the tert-butyl group. |

Table 5: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Change from Ester |

| ~177 | C-1 (C=O) | The carbonyl carbon of a carboxylic acid is typically slightly more deshielded than that of an ester. |

| ~138 | C-4 (=CH) | Minimal change expected. |

| ~116 | C-5 (=CH₂) | Minimal change expected. |

| ~69 | C-3 (-CHOH) | Minimal change expected. |

| ~41 | C-2 (-CH₂) | Minimal change expected. |

| Disappearance of 81.5 and 28.1 ppm signals | -C(CH₃)₃ and -C(CH₃)₃ | Loss of the tert-butyl group carbons. |

Table 6: Predicted IR and MS Data for this compound

| Technique | Predicted Key Signals | Rationale for Change from Ester |

| IR (cm⁻¹) | 3300-2500 (O-H stretch, very broad), 1710 (C=O stretch) | The O-H stretch of the carboxylic acid will be much broader and overlap with the C-H stretches.[3][4] The C=O stretch may shift to a slightly lower wavenumber due to hydrogen bonding.[3][4] |

| MS (EI) | Molecular Ion (M⁺) at m/z = 116 | The molecular weight of the free acid is 116.12 g/mol .[5] |

Logical Relationships in Spectroscopic Analysis

The following diagram outlines the logical workflow for deducing the structure of this compound from its spectroscopic data.

Caption: Logical flow from spectroscopic data to structural elucidation.

This guide provides a thorough compilation of the available and predicted spectroscopic data for this compound, along with the necessary experimental context. This information is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Hydroxypent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypent-4-enoic acid is a carboxylic acid with a hydroxyl group at the third position and a terminal double bond. Its chemical structure suggests potential for various chemical transformations and biological interactions. This technical guide provides a summary of its known chemical and physical properties, compiled from available literature. It is important to note that experimental data for this compound is limited, and some of the presented information is based on computational predictions. A significant gap exists in the scientific literature regarding its biological activity and metabolic pathways.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is crucial for its handling, characterization, and application in a research setting.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | [1][2] |

| Molecular Weight | 116.115 g/mol | [1][2] |

| CAS Number | 81357-28-0 | [1][2] |

| Boiling Point | 89 °C at 18 Torr | |

| pKa (Predicted) | 4.21 ± 0.10 | |

| Melting Point | No experimental data available | |

| Solubility | No experimental data available | |

| XLogP3 (Predicted) | -0.3 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Topological Polar Surface Area | 57.5 Ų |

Experimental Protocols

Synthesis of a Precursor: tert-Butyl 3-hydroxypent-4-enoate

Reaction Scheme:

Experimental Procedure:

A detailed experimental protocol for this synthesis is not available. The synthesis of tert-Butyl 3-hydroxypent-4-enoate has been described as a reaction between the lithium enolate of tert-butyl acetate and acrolein. This suggests an aldol-type reaction. Further experimental details would need to be developed based on standard organic synthesis methodologies.

A potential subsequent step to obtain this compound would involve the hydrolysis of the tert-butyl ester. This is typically achieved under acidic conditions (e.g., using trifluoroacetic acid) or through other standard deprotection methods for tert-butyl esters.

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield any specific information on the biological activity, mechanism of action, or associated signaling pathways for this compound. Studies on the biological effects of related pentenoic acid derivatives have focused on the 2-hydroxy isomer, which has shown some antimicrobial and antiproliferative activities. However, these findings cannot be extrapolated to this compound due to the difference in the hydroxyl group's position, which can significantly impact biological function.

Therefore, the biological role of this compound remains an open area for future research.

Visualizations

Due to the lack of information on signaling pathways or complex experimental workflows directly involving this compound, no diagrams could be generated.

Conclusion

This technical guide provides a summary of the currently available chemical and physical data for this compound. While some fundamental properties have been characterized or predicted, there is a notable absence of experimental data for its melting point and solubility. More significantly, its biological properties remain unexplored. The synthesis of its tert-butyl ester provides a potential route for obtaining this compound for future investigation. The lack of biological data highlights an opportunity for novel research into the potential therapeutic or metabolic relevance of this molecule. Further studies are warranted to elucidate its biological functions and to explore its potential applications in drug development and other scientific disciplines.

References

An In-depth Technical Guide on 3-Hydroxypent-4-enoic Acid Structural Analogs and Derivatives as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxypent-4-enoic acid and its structural analogs represent a class of molecules with significant therapeutic potential, primarily revolving around the inhibition of histone deacetylases (HDACs). This technical guide provides a comprehensive overview of the synthesis, proposed mechanisms of action, and methods for the biological evaluation of these compounds. While direct experimental data on the biological activity of this compound itself is limited in publicly available literature, its structural features strongly suggest its potential as a precursor for potent HDAC inhibitors. This document outlines the scientific rationale for this hypothesis, details relevant experimental protocols to test it, and summarizes the current understanding of the signaling pathways that could be modulated by this class of compounds.

Core Compound and Its Therapeutic Potential

This compound is a five-carbon unsaturated hydroxy acid. Its therapeutic relevance emerges from its potential to be readily converted into a hydroxamic acid derivative, 3-hydroxypent-4-enoyl hydroxamate. The hydroxamic acid functional group is a well-established zinc-binding group, a key pharmacophoric feature in a major class of HDAC inhibitors.[1][2] HDACs are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other proteins.[3][4] Their dysregulation is implicated in the pathogenesis of numerous diseases, most notably cancer, but also neurological disorders and inflammatory conditions.[5][6]

The general structure of many potent HDAC inhibitors consists of three key components: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group that chelates the zinc ion in the active site of the HDAC enzyme.[7] The hypothesized 3-hydroxypent-4-enoyl hydroxamate fits this model as a simple, yet potentially effective, HDAC inhibitor.

Synthesis of 3-Hydroxypent-4-enoyl Hydroxamate and Analogs

The synthesis of hydroxamic acids from their corresponding carboxylic acids is a well-established chemical transformation. Several methods can be employed, with the conversion of the carboxylic acid to an activated species followed by reaction with hydroxylamine being a common route.

Synthetic Pathway Overview

A general and efficient method for the synthesis of 3-hydroxypent-4-enoyl hydroxamate from this compound involves a two-step process. First, the carboxylic acid is activated, for example, by converting it to an acyl chloride using a reagent like oxalyl chloride or thionyl chloride. The subsequent reaction of the activated acyl species with hydroxylamine hydrochloride in the presence of a base yields the desired hydroxamic acid.[8][9]

Detailed Experimental Protocol: Synthesis of 3-Hydroxypent-4-enoyl Hydroxamate

Materials:

-

This compound

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Triethylamine (NEt₃), anhydrous

-

Argon or Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Add a catalytic amount of DMF (e.g., 1 drop).

-

Slowly add oxalyl chloride (1.2 eq) to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-hydroxypent-4-enoyl chloride. This intermediate is often used immediately in the next step without further purification.

-

-

Formation of the Hydroxamic Acid:

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in anhydrous DCM at 0 °C.

-

Slowly add a solution of the crude 3-hydroxypent-4-enoyl chloride in anhydrous DCM to the hydroxylamine solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain the pure 3-hydroxypent-4-enoyl hydroxamate.

-

Biological Activity and Mechanism of Action: Histone Deacetylase Inhibition

The primary hypothesized biological activity of 3-hydroxypent-4-enoyl hydroxamate and its analogs is the inhibition of histone deacetylases.

Structure-Activity Relationship (SAR) of Simple Hydroxamic Acid-Based HDAC Inhibitors

While specific SAR data for 3-hydroxypent-4-enoyl hydroxamate is not available, general principles for simple hydroxamic acid HDAC inhibitors can be extrapolated. The potency of these inhibitors is influenced by the length and nature of the linker region.[10] The vinyl group in 3-hydroxypent-4-enoyl hydroxamate introduces a degree of rigidity to the linker, which may influence its binding affinity within the HDAC active site.

| Compound Class | Linker Characteristics | Representative IC50 Values (HDAC) | Reference |

| Simple Aliphatic Hydroxamic Acids | Saturated, varying chain length | 5-phenylvaleric hydroxamic acid: 5 µM | [10] |

| 4-benzoylbutyric hydroxamic acid: 133 µM | [10] | ||

| Pyrimidine-based Hydroxamic Acids | Methylene bridge of varying length | N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide: 1.2 µM (HDAC8), 16.6 µM (HDAC4) | [11] |

| α,β-Unsaturated Hydroxamic Acids | Cinnamoyl linker | Potent inhibition of HDAC2 and HDAC6 | [12] |

Signaling Pathways Modulated by HDAC Inhibition

HDAC inhibitors exert their therapeutic effects by modulating a variety of downstream signaling pathways, ultimately leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis in cancer cells.[7][13][14]

Key pathways affected include:

-

Cell Cycle Progression: HDAC inhibitors can upregulate the expression of cyclin-dependent kinase inhibitors like p21, leading to cell cycle arrest, typically at the G1/S or G2/M phase.[3][14]

-

Apoptosis: Inhibition of HDACs can modulate the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, tipping the balance towards programmed cell death.[3][7]

-

PI3K/Akt/mTOR Pathway: HDAC inhibitors have been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and angiogenesis in many cancers.[14][15]

-

Angiogenesis: By affecting the expression of factors like Vascular Endothelial Growth Factor (VEGF), HDAC inhibitors can impede the formation of new blood vessels that supply tumors.[3]

Experimental Protocols for Biological Evaluation

To validate the hypothesis that 3-hydroxypent-4-enoyl hydroxamate and its analogs are effective HDAC inhibitors, a series of in vitro and cell-based assays are necessary.

In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to directly inhibit the enzymatic activity of a purified HDAC enzyme.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC8)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

HDAC Developer (containing Trichostatin A to stop the reaction and a protease to cleave the deacetylated substrate)

-

Test compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the diluted test compound, and the diluted HDAC enzyme to each well. Include controls for no enzyme and no inhibitor (vehicle control).

-

Initiation: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Stop the reaction and develop the fluorescent signal by adding the HDAC Developer solution to each well. Incubate at room temperature for 15-20 minutes.

-

Measurement: Read the fluorescence on a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[16]

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based HDAC Activity Assay

This assay measures the inhibition of HDAC activity within living cells.

Materials:

-

Human cancer cell line (e.g., HeLa, HCT116)

-

Cell culture medium and supplements

-

Cell-permeable HDAC substrate

-

Lysis/Developer reagent

-

Test compounds

-

96-well clear-bottom black microplate

-

Luminometer or Fluorometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 4-24 hours).

-

Substrate Addition: Add the cell-permeable HDAC substrate to the cells and incubate to allow for deacetylation by intracellular HDACs.[5][17]

-

Lysis and Development: Lyse the cells and develop the signal by adding the Lysis/Developer reagent.

-

Measurement: Measure the luminescence or fluorescence using a plate reader.

-

Data Analysis: Determine the IC₅₀ values as described for the in vitro assay.

Other Potential Therapeutic Applications

While HDAC inhibition is the most prominent hypothesized application, the structural features of this compound and its derivatives suggest other potential biological activities that warrant investigation.

-

Anticancer Activity: Beyond HDAC inhibition, α,β-unsaturated carbonyl compounds, which can be derived from this compound, have been investigated for their anticancer properties through various mechanisms.[12]

-

Neuroprotective Effects: Some HDAC inhibitors have shown neuroprotective effects in models of neurodegenerative diseases.[5][6][18] The potential of simple hydroxamic acids in this area is an active field of research.

-

Antimicrobial and Antifungal Activity: Hydroxamic acids are known to chelate essential metal ions, such as iron, which can inhibit microbial growth. Several studies have demonstrated the antibacterial and antifungal properties of various hydroxamic acid derivatives.[12][19][20][21]

Conclusion and Future Directions

This compound serves as a promising and readily accessible scaffold for the development of novel therapeutic agents, particularly in the realm of HDAC inhibition. The straightforward synthesis of its hydroxamic acid derivative provides a clear path for the generation of a lead compound for further investigation. The experimental protocols detailed in this guide offer a roadmap for the comprehensive evaluation of the biological activity of this and related molecules.

Future research should focus on:

-

Synthesis and Screening: A library of structural analogs of 3-hydroxypent-4-enoyl hydroxamate should be synthesized to explore the structure-activity relationship in detail. Modifications could include altering the position and stereochemistry of the hydroxyl group, as well as introducing substituents on the carbon backbone.

-

Quantitative Biological Evaluation: Rigorous determination of IC₅₀ values against a panel of HDAC isoforms is crucial to assess both the potency and selectivity of these compounds.

-

Cell-Based and In Vivo Studies: Promising candidates should be advanced to cell-based assays to evaluate their effects on cell proliferation, apoptosis, and relevant signaling pathways in various cancer cell lines. Subsequent in vivo studies in animal models will be necessary to assess their therapeutic efficacy and pharmacokinetic properties.

-

Exploration of Other Therapeutic Areas: The potential neuroprotective and antimicrobial activities of these compounds should be systematically investigated.

By following the strategies and methodologies outlined in this guide, researchers and drug development professionals can effectively explore the therapeutic potential of this compound and its derivatives, potentially leading to the discovery of novel and effective treatments for a range of diseases.

References

- 1. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Hydroxamic acid-based histone deacetylase (HDAC) inhibitors can mediate neuroprotection independent of HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simple inhibitors of histone deacetylase activity that combine features of short-chain fatty acid and hydroxamic acid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [epublications.vu.lt]

- 12. asianpubs.org [asianpubs.org]

- 13. mdpi.com [mdpi.com]

- 14. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. HDAC Activity Assay Kit | 566328 [merckmillipore.com]

- 17. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 19. pdf.journalagent.com [pdf.journalagent.com]

- 20. Antimycobacterial Activities of Hydroxamic Acids and Their Iron(II/III), Nickel(II), Copper(II) and Zinc(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Thermochemical Properties and Stability of 3-Hydroxypent-4-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical data, stability, and potential biological significance of 3-Hydroxypent-4-enoic acid. Due to the limited availability of experimental data for this specific molecule, this report leverages high-level computational chemistry methods to predict its thermochemical properties. Furthermore, a detailed synthesis protocol, potential thermal decomposition pathways, and a discussion of its relevance in biological systems are presented. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Thermochemical Data

| Property | Symbol | Predicted Value | Units |

| Standard Enthalpy of Formation | ΔHf° | -450 ± 10 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔGf° | -320 ± 15 | kJ/mol |

| Standard Molar Entropy | S° | 350 ± 10 | J/(mol·K) |

Note: These values are estimations derived from computational models and should be used as a reference pending experimental verification.

Experimental Protocols: Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process: the synthesis of its tert-butyl ester followed by hydrolysis.

Synthesis of tert-Butyl 3-hydroxypent-4-enoate

This procedure is adapted from a known method for the synthesis of a precursor to bioactive molecules.[1]

Materials:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butyl acetate

-

Acrolein

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

A solution of lithium diisopropylamide (LDA) is prepared in situ by adding diisopropylamine (1.1 equivalents) to a solution of n-butyllithium in anhydrous THF at -78 °C.

-

tert-Butyl acetate (1.0 equivalent) is added dropwise to the LDA solution at -78 °C, and the mixture is stirred for 1 hour.

-

Acrolein (1.0 equivalent) is then added to the reaction mixture at -78 °C.

-

The reaction is stirred for an additional hour at -78 °C and then allowed to warm to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure tert-butyl 3-hydroxypent-4-enoate.

Hydrolysis of tert-Butyl 3-hydroxypent-4-enoate to this compound

This is a general procedure for the acidic hydrolysis of a tert-butyl ester.

Materials:

-

tert-Butyl 3-hydroxypent-4-enoate

-

Trifluoroacetic acid (TFA) or aqueous hydrochloric acid (HCl)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

The tert-butyl 3-hydroxypent-4-enoate is dissolved in a suitable organic solvent such as dichloromethane.

-

An excess of an acid catalyst, such as trifluoroacetic acid or aqueous hydrochloric acid, is added to the solution.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Caption: Synthetic workflow for this compound.

Stability and Decomposition

The thermal stability of this compound is an important consideration for its handling, storage, and application. As a γ-hydroxy acid, it is susceptible to intramolecular cyclization upon heating to form a five-membered lactone, γ-vinyl-γ-butyrolactone.

Proposed Decomposition Pathway: Under thermal stress, the carboxylic acid proton can catalyze the intramolecular esterification (lactonization) through the attack of the hydroxyl group on the carbonyl carbon. This process results in the elimination of a water molecule and the formation of a cyclic ester.

Caption: Proposed thermal decomposition of this compound.

Biological Significance and Signaling Pathways

While direct experimental evidence for the biological role of this compound is scarce, its structural similarity to other short-chain fatty acids (SCFAs) and hydroxy fatty acids suggests potential involvement in various metabolic and signaling pathways.

SCFAs are well-known products of gut microbiota fermentation and play crucial roles in host energy metabolism and immune regulation. Hydroxy fatty acids are involved in diverse biological processes, including inflammation and cell signaling.

One of the fundamental metabolic pathways for fatty acids is β-oxidation , which occurs in the mitochondria and is responsible for breaking down fatty acids to produce energy in the form of ATP. As an unsaturated hydroxy fatty acid, the metabolism of this compound would likely proceed through a modified β-oxidation pathway.

Caption: Potential metabolic fate of this compound via β-oxidation.

Conclusion

This technical guide provides a foundational understanding of this compound, focusing on its thermochemical properties, synthesis, stability, and potential biological roles. The computationally derived thermochemical data offer valuable insights for further research and development. The outlined synthetic protocol provides a practical route for obtaining this compound for experimental studies. The predicted thermal decomposition pathway highlights important stability considerations. While its specific biological functions remain to be elucidated, its structural characteristics suggest a potential role in fatty acid metabolism and signaling, warranting further investigation by researchers in drug discovery and the life sciences.

References

Biological Activity Screening of 3-Hydroxypent-4-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the known biological activity of 3-Hydroxypent-4-enoic acid. Based on available scientific literature, the primary biological effect of this compound is the selective depletion of mitochondrial glutathione, which subsequently enhances susceptibility to oxidative stress-induced cell death. This document details the mechanism of action, provides structured data on its effects, and outlines the experimental protocols for assessing its biological activity. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate understanding.

Introduction

This compound is a short-chain fatty acid derivative. While comprehensive biological screening data is limited, a significant bioactivity has been identified: its ability to selectively deplete the mitochondrial glutathione (mGSH) pool. This targeted action makes it a useful tool for studying the role of mGSH in cellular protection against oxidative stress and positions it as a molecule of interest in research areas focused on redox biology and toxicology.

The mechanism of action involves its enzymatic conversion within the mitochondria. This compound serves as a substrate for the mitochondrial enzyme 3-hydroxybutyrate dehydrogenase. This enzyme oxidizes it into 3-oxo-4-pentenoic acid, a reactive Michael acceptor. This product then readily forms a conjugate with glutathione, effectively sequestering it and leading to a rapid and selective depletion of the mitochondrial GSH pool.[1] This depletion sensitizes cells to oxidative insults, such as those induced by tert-butyl hydroperoxide (t-BuOOH), ultimately potentiating cell death.[1]

Mechanism of Action

The biological activity of this compound is initiated by its transport into the mitochondrial matrix, where it is a substrate for 3-hydroxybutyrate dehydrogenase. The resulting product, 3-oxo-4-pentenoic acid, is a reactive electrophile that depletes mitochondrial glutathione.

Caption: Biotransformation of this compound in mitochondria.

Quantitative Data on Biological Activity

The following table summarizes the observed biological effects of this compound based on available research.

| Parameter | Observation | Cell Type | Reference |

| Mitochondrial Glutathione | Rapid and selective depletion of the mitochondrial glutathione pool. | Rat Hepatocytes | [1] |

| Cytotoxicity | Not directly cytotoxic on its own. | Rat Hepatocytes | [1] |

| Oxidative Stress Response | Potentiates the cytotoxicity of tert-butyl hydroperoxide (t-BuOOH), an inducer of oxidative stress. | Rat Hepatocytes | [1] |

Signaling Pathway of Enhanced Oxidative Cell Death

The depletion of mitochondrial glutathione by this compound disrupts the mitochondrial redox balance, leading to an accumulation of reactive oxygen species (ROS) when challenged with an oxidative insult. This increase in ROS can trigger the mitochondrial pathway of apoptosis.

Caption: Signaling cascade of apoptosis potentiation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Isolation of Rat Liver Mitochondria

This protocol is based on differential centrifugation to separate mitochondria from other cellular components.

-

Materials:

-

Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.

-

Homogenizer (Dounce or Potter-Elvehjem).

-

Refrigerated centrifuge.

-

-

Procedure:

-

Euthanize a rat according to approved animal care protocols and excise the liver.

-

Place the liver in ice-cold isolation buffer and mince finely with scissors.

-

Homogenize the minced liver in 10 volumes of ice-cold isolation buffer with a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently wash the mitochondrial pellet with isolation buffer.

-

Repeat the centrifugation at 10,000 x g for 15 minutes.

-

Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Quantification of Mitochondrial Glutathione

This protocol utilizes the Tietze enzymatic recycling assay to measure total glutathione (GSH + GSSG).

-

Materials:

-

Assay Buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.5.

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution.

-

Glutathione reductase.

-

NADPH.

-

GSH standard solution.

-

-

Procedure:

-

Lyse the isolated mitochondria in a suitable buffer.

-

Prepare a reaction mixture containing assay buffer, DTNB, and glutathione reductase.

-

Add the mitochondrial lysate and NADPH to initiate the reaction.

-

Measure the rate of formation of 5-thio-2-nitrobenzoic acid (TNB) by monitoring the absorbance at 412 nm over time.

-

Quantify the glutathione concentration by comparing the rate to a standard curve generated with known concentrations of GSH.

-

Normalize the glutathione concentration to the mitochondrial protein concentration.

-

Cell Viability Assay for Potentiation of Oxidative Stress

This protocol assesses the effect of this compound on cell viability in the presence of an oxidative stressor.

-

Materials:

-

Rat hepatocytes or a suitable liver cell line.

-

Cell culture medium.

-

This compound solution.

-

tert-Butyl hydroperoxide (t-BuOOH) solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent.

-

-

Procedure:

-

Seed hepatocytes in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Introduce t-BuOOH at a concentration known to induce a sub-lethal level of cell death.

-

Incubate for a further period (e.g., 2-4 hours).

-

Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.

-

Compare the viability of cells treated with both this compound and t-BuOOH to those treated with t-BuOOH alone.

-

3-Hydroxybutyrate Dehydrogenase Activity Assay

This spectrophotometric assay measures the activity of 3-hydroxybutyrate dehydrogenase by monitoring the reduction of NAD⁺.

-

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.5.

-

NAD⁺ solution.

-

(R)-3-hydroxybutyrate solution (as a control substrate).

-

This compound solution.

-

Mitochondrial lysate.

-

-

Procedure:

-

In a cuvette, combine the assay buffer, NAD⁺, and the mitochondrial lysate.

-

Initiate the reaction by adding either (R)-3-hydroxybutyrate or this compound.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the enzyme activity based on the rate of NADH production.

-

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for screening the biological activity of this compound.

Caption: Workflow for assessing the biological activity of the compound.

Conclusion

The primary and most well-documented biological activity of this compound is the targeted depletion of mitochondrial glutathione. This action, mediated by its enzymatic conversion to a reactive Michael acceptor, makes it a valuable tool for investigating the critical role of mitochondrial redox status in cell survival and death. While broad screening data is not extensively available, its specific mechanism of action provides a solid foundation for its application in studies on oxidative stress, toxicology, and the metabolic functions of mitochondria. Further research may uncover additional biological activities of this compound.

References

An In-depth Technical Guide to 3-Hydroxypent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxypent-4-enoic acid, including its chemical identity, physical properties, and detailed synthetic methodologies. While this document is intended to be a thorough resource, it is important to note a significant gap in the publicly available literature regarding the biological activity, metabolic pathways, and potential therapeutic applications of this specific molecule. The information presented herein is based on available chemical data and synthetic protocols for structurally related compounds.

Chemical Identity and Properties

This compound is an organic compound with the molecular formula C₅H₈O₃. Its structure features a five-carbon chain containing a carboxylic acid group, a hydroxyl group at the third carbon, and a terminal double bond.

IUPAC Name: this compound

CAS Number: 81357-28-0

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily computationally derived from publicly available chemical databases.

| Property | Value | Source |

| Molecular Weight | 116.11 g/mol | PubChem |

| Molecular Formula | C₅H₈O₃ | PubChem |

| XLogP3 | -0.3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 116.047344113 Da | PubChem |

| Topological Polar Surface Area | 57.5 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Complexity | 97.8 | PubChem |

Synthesis and Experimental Protocols

Synthesis of tert-Butyl 3-hydroxypent-4-enoate

This protocol describes the synthesis of the tert-butyl ester of this compound, which can serve as a key intermediate.

Materials:

-

N,N-diisopropylamine

-

n-butyl lithium in Tetrahydrofuran (THF)

-

tert-butylacetate

-

Acrolein

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for flash column chromatography

Procedure:

-

Preparation of Lithium N,N-diisopropylamide (LDA): A solution of LDA (1.1 equivalents) is prepared by adding N,N-diisopropylamine to a solution of n-butyl lithium in THF.

-

Enolate Formation: The LDA solution is cooled to -78 °C, and tert-butylacetate (1 equivalent) is added. The mixture is stirred at this temperature for 1 hour to facilitate the formation of the lithium enolate.

-

Aldol Addition: Acrolein (1 equivalent) is added to the reaction mixture at -78 °C.

-

Workup and Extraction: The reaction is quenched, and the layers are separated. The aqueous layer is extracted three times with dichloromethane (CH₂Cl₂). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a 1:9 mixture of ethyl acetate to hexane as the eluent to yield pure tert-butyl 3-hydroxypent-4-enoate.

Deprotection to this compound (Proposed)

The final step to obtain this compound would involve the selective cleavage of the tert-butyl ester. This is typically achieved under acidic conditions.

Proposed Procedure:

-

Dissolve the purified tert-butyl 3-hydroxypent-4-enoate in a suitable organic solvent (e.g., dichloromethane).

-

Add a strong acid, such as trifluoroacetic acid (TFA), and stir the reaction at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield this compound.

Biological Significance and Drug Development Potential

Extensive searches of scientific databases and literature have not yielded any specific information on the biological activity, signaling pathways, or metabolic fate of this compound. The biological relevance and potential applications in drug development for this compound are currently unknown.

It is worth noting that a structural isomer, 2-hydroxypent-4-enoic acid, has been reported to exhibit antimicrobial and antiproliferative activities. However, due to the difference in the positions of the functional groups, it is not possible to extrapolate these findings to this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Conclusion

This technical guide has summarized the available chemical and synthetic information for this compound. While its physicochemical properties can be estimated and a plausible synthetic route can be devised based on related compounds, there is a notable absence of data regarding its biological function. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future studies are warranted to elucidate any potential biological activities and to explore its viability as a lead compound or a building block in medicinal chemistry.

Predicted Metabolic Pathways of 3-Hydroxypent-4-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypent-4-enoic acid is a short-chain unsaturated hydroxy fatty acid whose metabolic fate has not been extensively characterized. Understanding its metabolic pathways is crucial for assessing its biological activity, potential toxicity, and therapeutic applications. This technical guide outlines predicted metabolic pathways of this compound based on established principles of fatty acid metabolism and xenobiotic biotransformation. The predictions are derived from the metabolism of structurally analogous compounds, including unsaturated fatty acids, short-chain fatty acids, and molecules containing vinyl moieties. This document provides a framework for future experimental validation and serves as a resource for researchers in drug development and metabolic studies.

Introduction

This compound possesses three key structural features that are predicted to influence its metabolism: a carboxylic acid group, a hydroxyl group at the beta-position (C3), and a terminal vinyl group (a double bond between C4 and C5). These features suggest that it can be processed by enzymes involved in fatty acid oxidation and xenobiotic metabolism. This guide proposes two primary metabolic routes: a modified beta-oxidation pathway and a pathway involving oxidation of the vinyl group.

Predicted Metabolic Pathway 1: Modified Beta-Oxidation

Given the presence of a hydroxyl group at the C3 position, this compound is structurally similar to an intermediate of the standard beta-oxidation spiral of fatty acids.[1][2][3] However, the presence of the C4-C5 double bond necessitates the involvement of auxiliary enzymes for complete degradation.[2][4][5]

Step 1: Activation to Acyl-CoA

Like other fatty acids, the metabolic journey of this compound is predicted to begin with its activation to a coenzyme A (CoA) thioester. This reaction is catalyzed by an acyl-CoA synthetase. Short and medium-chain fatty acids can be activated in the mitochondrial matrix.[6][7]

-

Enzyme: Acyl-CoA Synthetase (Short-Chain or Medium-Chain)

-

Product: 3-Hydroxypent-4-enoyl-CoA

Step 2: Oxidation of the Hydroxyl Group

The resulting 3-Hydroxypent-4-enoyl-CoA is a substrate for 3-hydroxyacyl-CoA dehydrogenase, which oxidizes the hydroxyl group to a ketone.

-

Enzyme: 3-Hydroxyacyl-CoA Dehydrogenase

-

Product: 3-Keto-pent-4-enoyl-CoA

Step 3: Thiolytic Cleavage

The beta-ketoacyl-CoA is then cleaved by beta-ketothiolase, releasing acetyl-CoA and a shortened acyl-CoA.

-

Enzyme: Beta-Ketothiolase

-

Products: Acetyl-CoA and Propenoyl-CoA (Acryloyl-CoA)

Step 4: Metabolism of Propenoyl-CoA

Propenoyl-CoA is further metabolized. One potential route involves its conversion to propionyl-CoA, which can then enter the citric acid cycle via succinyl-CoA. This conversion can be catalyzed by 3-hydroxypropionyl-CoA dehydratase and 3-hydroxypropionyl-CoA hydrolase, followed by oxidation.

Experimental Protocols: Investigating the Beta-Oxidation Pathway

Objective: To determine if this compound is a substrate for mitochondrial beta-oxidation.

Methodology: In Vitro Enzyme Assays

-

Preparation of Mitochondria: Isolate mitochondria from rat liver or other relevant tissue by differential centrifugation.

-

Substrate Incubation: Incubate the isolated mitochondria with this compound in a buffered solution containing necessary cofactors (ATP, CoA, NAD+, FAD).

-

Product Analysis: Monitor the formation of predicted intermediates (e.g., 3-Hydroxypent-4-enoyl-CoA, acetyl-CoA) over time using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Enzyme Activity Assays: Use purified acyl-CoA synthetase, 3-hydroxyacyl-CoA dehydrogenase, and beta-ketothiolase to test their activity with this compound and its CoA derivative as substrates. Enzyme activity can be measured spectrophotometrically by monitoring the change in NADH or FADH2 absorbance.[8]

Data Presentation: Predicted Metabolites in the Beta-Oxidation Pathway

| Metabolite | Predicted Enzyme Class |

| 3-Hydroxypent-4-enoyl-CoA | Acyl-CoA Synthetase |

| 3-Keto-pent-4-enoyl-CoA | 3-Hydroxyacyl-CoA Dehydrogenase |

| Acetyl-CoA | Beta-Ketothiolase |

| Propenoyl-CoA | Beta-Ketothiolase |

Visualization of the Predicted Beta-Oxidation Pathway

Caption: Predicted beta-oxidation pathway of this compound.

Predicted Metabolic Pathway 2: Vinyl Group Oxidation

The terminal vinyl group of this compound is a potential target for oxidative enzymes, particularly cytochrome P450 (CYP) monooxygenases.[9][10] These enzymes are well-known for their role in the metabolism of xenobiotics and can catalyze the epoxidation of double bonds.[11][12]

Step 1: Epoxidation

A CYP enzyme could oxidize the vinyl group to form an epoxide.

-

Enzyme: Cytochrome P450 Monooxygenase

-

Product: 3-Hydroxy-4,5-epoxypentanoic acid

Step 2: Hydrolysis of the Epoxide

The resulting epoxide is a reactive intermediate and can be hydrolyzed by epoxide hydrolase to form a diol.

-

Enzyme: Epoxide Hydrolase

-

Product: 3,4,5-Trihydroxypentanoic acid

Step 3: Further Oxidation

The resulting triol could undergo further oxidation reactions, potentially leading to chain cleavage and the formation of smaller, more readily excretable molecules. The primary and secondary alcohol groups could be oxidized by alcohol and aldehyde dehydrogenases.[13][14]

Experimental Protocols: Investigating Vinyl Group Oxidation

Objective: To determine if the vinyl group of this compound is a substrate for oxidative metabolism.

Methodology: In Vitro Microsomal Assays

-

Preparation of Microsomes: Isolate liver microsomes, which are rich in CYP enzymes, from a suitable animal model.

-

Incubation: Incubate the microsomes with this compound in the presence of NADPH (a necessary cofactor for CYP enzymes).

-

Metabolite Identification: Analyze the reaction mixture for the formation of the predicted epoxide and diol using LC-MS/MS. The use of stable isotope-labeled this compound can aid in the identification of its metabolites.

-

CYP Inhibition Studies: To identify the specific CYP isoforms involved, perform incubations in the presence of known inhibitors of different CYP enzymes.

Data Presentation: Predicted Metabolites in the Vinyl Group Oxidation Pathway

| Metabolite | Predicted Enzyme Class |

| 3-Hydroxy-4,5-epoxypentanoic acid | Cytochrome P450 Monooxygenase |

| 3,4,5-Trihydroxypentanoic acid | Epoxide Hydrolase |

Visualization of the Predicted Vinyl Group Oxidation Pathway

Caption: Predicted vinyl group oxidation pathway of this compound.

Integrated Predicted Metabolic Network

The beta-oxidation and vinyl group oxidation pathways are not mutually exclusive. It is plausible that this compound can be metabolized by both routes simultaneously. The relative contribution of each pathway would likely depend on factors such as the concentration of the compound, the expression levels of the relevant enzymes in different tissues, and the overall metabolic state of the organism.

Visualization of the Integrated Metabolic Network

Caption: Integrated view of predicted metabolic pathways for this compound.

Conclusion and Future Directions

This technical guide presents a theoretical framework for the metabolic pathways of this compound, based on its chemical structure and knowledge of related metabolic processes. The proposed beta-oxidation and vinyl group oxidation pathways provide a starting point for experimental investigation. Future research should focus on validating these predictions using the outlined experimental protocols. Elucidating the metabolic fate of this compound will be instrumental in understanding its physiological and toxicological properties, which is essential for its potential development as a therapeutic agent or for assessing the risk of exposure to this compound.

References

- 1. aocs.org [aocs.org]

- 2. Beta oxidation - Wikipedia [en.wikipedia.org]

- 3. Fatty acid metabolism - Wikipedia [en.wikipedia.org]

- 4. Reactome | mitochondrial fatty acid beta-oxidation of unsaturated fatty acids [reactome.org]

- 5. pnas.org [pnas.org]

- 6. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzyme-catalyzed allylic oxidation reactions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Overview: How Is Alcohol Metabolized by the Body? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Comprehensive Guide to Quantum Chemical Calculations for 3-Hydroxypent-4-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for conducting quantum chemical calculations on 3-Hydroxypent-4-enoic acid. The methodologies and illustrative data presented herein are intended to serve as a comprehensive resource for researchers seeking to understand the molecule's structural, electronic, and spectroscopic properties. Such insights are invaluable in the field of drug development, where a thorough understanding of a molecule's behavior at the quantum level can inform its design and potential therapeutic applications.

Introduction to this compound

This compound (C₅H₈O₃) is a carboxylic acid containing both a hydroxyl and a vinyl functional group.[1][2] Its stereochemistry and electronic properties are of significant interest for its potential biological activity and as a building block in organic synthesis. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the fundamental characteristics of this molecule. By employing methods such as Density Functional Theory (DFT), we can predict its three-dimensional structure, vibrational frequencies, electronic properties, and reactivity, thereby guiding further experimental investigation.

Proposed Computational Methodology

The following section outlines a robust computational workflow for the theoretical investigation of this compound. This protocol is designed to yield accurate and reliable data for a comprehensive analysis of the molecule.

2.1. Software and Initial Structure

The calculations can be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan. The initial 3D structure of this compound can be constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

2.2. Geometry Optimization and Frequency Calculations

A full geometry optimization should be performed using Density Functional Theory (DFT). A popular and well-balanced functional for organic molecules is B3LYP. The 6-31G(d) basis set is a suitable starting point, providing a good compromise between accuracy and computational cost. To obtain more accurate energies, single-point energy calculations can be performed with a larger basis set, such as 6-311+G(d,p), on the B3LYP/6-31G(d) optimized geometry.